Product packaging for (R)-2-Amino-5-(3-pyridyl)pentane(Cat. No.:CAS No. 111954-72-4)

(R)-2-Amino-5-(3-pyridyl)pentane

Cat. No.: B039777
CAS No.: 111954-72-4
M. Wt: 164.25 g/mol
InChI Key: FVWVJTJAALVOQO-SECBINFHSA-N
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Description

(R)-2-Amino-5-(3-pyridyl)pentane is a chiral, enantiopure compound of significant interest in neuroscience and pharmacology research, primarily functioning as a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs). Its core structure, featuring a pyridyl moiety and a terminal amine, mimics key aspects of natural neurotransmitters, allowing it to interact with specific receptor subtypes. The (R)-enantiomer is particularly valued for its defined stereochemical configuration, which is critical for its binding affinity and functional activity, enabling researchers to probe the stereospecific nature of receptor-ligand interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B039777 (R)-2-Amino-5-(3-pyridyl)pentane CAS No. 111954-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-pyridin-3-ylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWVJTJAALVOQO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Analysis

Advanced spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules like (R)-2-Amino-5-(3-pyridyl)pentane. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide detailed information about the chemical environment of individual atoms and the nature of the chemical bonds.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for assigning the specific resonances to each proton and carbon atom.

While specific experimental data for this compound is not publicly available, the expected chemical shifts in ¹H NMR and ¹³C NMR spectra can be predicted based on the analysis of similar structures and the known effects of the pyridine (B92270) ring and the amino group.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the aliphatic chain. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm). The protons of the pentane (B18724) chain would be expected in the upfield region, with the chemical shifts influenced by their proximity to the amino group and the pyridine ring.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbon atoms of the pyridine ring appearing at higher chemical shifts compared to the aliphatic carbons of the pentane chain.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-2' (Pyridine)~8.4s
H-4' (Pyridine)~7.5d
H-5' (Pyridine)~7.2dd
H-6' (Pyridine)~8.4d
H-2 (CH-NH₂)~2.8-3.2m
H-5 (CH₂-Py)~2.6t
H-3, H-4 (CH₂)~1.4-1.8m
H-1 (CH₃)~1.1d
NH₂~1.5-2.5 (broad)s (br)

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2' (Pyridine)~150
C-3' (Pyridine)~138
C-4' (Pyridine)~136
C-5' (Pyridine)~123
C-6' (Pyridine)~148
C-2 (CH-NH₂)~50-55
C-5 (CH₂-Py)~30-35
C-3, C-4 (CH₂)~25-35
C-1 (CH₃)~20-25

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of the protons within the pentane chain and the pyridine ring. For instance, a cross-peak between the H-2 proton and the H-3 protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be essential for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the C-2 carbon would show a correlation to the H-2 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule. For example, HMBC correlations would be expected between the H-5 protons of the pentane chain and the carbons of the pyridine ring (C-3' and C-4'), confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space, but not necessarily bonded. For the (R) enantiomer, specific through-space interactions would be expected, which would help to confirm the relative configuration of the substituents around the chiral center at C-2.

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Predicted FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amino)3300-3500Two bands, characteristic of a primary amine
C-H Stretch (Aromatic)3000-3100Aromatic C-H bonds in the pyridine ring
C-H Stretch (Aliphatic)2850-2960Aliphatic C-H bonds in the pentane chain
C=N, C=C Stretch (Aromatic)1400-1600Ring stretching of the pyridine ring
N-H Bend (Amino)1590-1650Bending vibration of the primary amine
C-N Stretch1000-1250Stretching of the carbon-nitrogen bond

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

Predicted Raman Shifts for this compound

Functional GroupRaman Shift (cm⁻¹)Description
C-H Stretch (Aromatic)3000-3100Symmetric C-H stretch of the pyridine ring
Ring Breathing (Pyridine)~1000Symmetric stretching of the pyridine ring
C-C Stretch (Aliphatic)800-1200Skeletal vibrations of the pentane chain

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. In a typical mass spectrometry experiment, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio of the parent ion and its fragments are detected, providing a unique fingerprint of the molecule.

For this compound, it would be expected that the molecular ion peak [M]+ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would likely involve cleavage at the C-C bonds of the pentane chain and fragmentation of the pyridine ring.

Despite a thorough search, specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, were not found in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. For this compound, the pyridine ring constitutes the primary chromophore.

It is anticipated that the UV-Vis spectrum of this compound would exhibit absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern. For instance, pyridine itself shows characteristic absorptions in the UV region. researchgate.net

Specific UV-Vis spectral data, including λmax values and molar absorptivity for this compound, could not be located in the reviewed scientific literature.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms.

For this compound, a successful X-ray crystallographic analysis would unequivocally confirm the (R) configuration at the chiral center (C2). It would also provide detailed information on bond lengths, bond angles, and the conformation of the pentane chain and the orientation of the pyridine ring in the solid state.

No published X-ray crystallographic data for this compound was found during the literature search.

Chiroptical Techniques for Enantiomeric Purity Determination

Chiroptical techniques, such as polarimetry and circular dichroism (CD) spectroscopy, are essential for determining the enantiomeric purity of a chiral compound. Polarimetry measures the rotation of plane-polarized light by a chiral substance, with the specific rotation [α] being a characteristic physical property. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for a chiral molecule.

To determine the enantiomeric purity of a sample of this compound, its specific rotation would be measured and compared to the value of the pure enantiomer. Alternatively, chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), could be employed to separate and quantify the (R) and (S) enantiomers.

Specific chiroptical data, such as the specific rotation or circular dichroism spectrum for this compound, were not available in the surveyed literature.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For (R)-2-Amino-5-(3-pyridyl)pentane, these methods can elucidate its electronic structure and conformational preferences.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, a conformational analysis using a functional such as B3LYP with a basis set like 6-311G(d,p) would be performed. This would involve rotating the single bonds in the pentane (B18724) chain to identify various low-energy conformers. The relative energies of these conformers would indicate their population distribution at a given temperature. It is anticipated that the orientation of the 3-pyridyl group relative to the pentane backbone and the positioning of the amino group would be critical in defining the most stable structures.

Table 1: Predicted Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (N-C-C-C)Key Intramolecular Interactions
1 0.00~60°Potential N-H···N hydrogen bond
2 1.25~180°Extended conformation
3 2.50~-60°Gauche interaction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, the MEP would highlight regions of negative potential (red) and positive potential (blue). The nitrogen atom of the pyridine (B92270) ring and the lone pair of the amino group are expected to be the most electron-rich regions, appearing as red or yellow. Conversely, the hydrogen atoms of the amino group and those attached to the pyridine ring would likely exhibit a positive potential, appearing as blue. This map is crucial for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating these are the likely sites for electron donation. The LUMO is anticipated to be distributed over the pyridine ring, suggesting it can act as an electron acceptor.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy -6.5
LUMO Energy -0.8
HOMO-LUMO Gap 5.7

Molecular Modeling and Simulation

Beyond the properties of a single molecule, molecular modeling and simulation can predict how this compound interacts with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. Given the structural motifs present in this compound, it could be docked into the binding sites of various enzymes or receptors where similar structures are known to interact. For example, its pyridine and amino groups could form hydrogen bonds with amino acid residues in a protein's active site. The alkyl chain could engage in hydrophobic interactions. Docking studies would provide a binding affinity score, indicating the strength of the interaction, and a detailed visualization of the binding pose, highlighting key intermolecular contacts.

Table 3: Predicted Docking Results of this compound with a Hypothetical Kinase

ParameterPredicted ValueKey Interacting Residues
Binding Affinity (kcal/mol) -7.2ASP145, LYS72, PHE80
Hydrogen Bonds Amino group with ASP145; Pyridine N with LYS72
Hydrophobic Interactions Pentyl chain with PHE80

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and stability. These simulations model the interactions between atoms over time, offering a dynamic picture of the various shapes (conformations) a molecule can adopt and the relative energies of these states.

A thorough search of publicly available scientific literature and chemical databases did not yield any specific molecular dynamics simulation studies focused on This compound . Such a study, if conducted, would provide valuable information on the flexibility of the pentane chain, the rotational barriers around its single bonds, and the spatial relationship between the amino group and the pyridine ring. The simulation would track the trajectory of each atom in a defined environment, such as in a solvent like water, to understand how the molecule behaves in a more realistic setting.

The primary goals of a molecular dynamics simulation for This compound would be to:

Identify the most stable, low-energy conformations of the molecule.

Characterize the transitions between different conformational states.

Determine the influence of the solvent on the conformational preferences.

Calculate thermodynamic properties related to conformational stability.

The general methodology for such a study would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated box often filled with solvent molecules, and then solving Newton's equations of motion for every atom in the system over a series of small time steps. The resulting trajectories would then be analyzed to extract information about the conformational landscape of the molecule.

While no specific data exists for This compound , the following table illustrates the type of data that would be generated from a typical molecular dynamics study.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

Dihedral AnglePredominant Conformer(s)Population (%)Average Energy (kcal/mol)
C1-C2-C3-C4gauche (-60°), anti (180°)Data not availableData not available
C2-C3-C4-C5gauche (+60°), anti (180°)Data not availableData not available
C4-C5-C(pyridyl)-C(pyridyl)Data not availableData not availableData not available

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

Mechanistic Studies of Chemical Reactions Involving R 2 Amino 5 3 Pyridyl Pentane Scaffolds

Elucidation of Reaction Pathways and Transition States in (R)-2-Amino-5-(3-pyridyl)pentane Synthesis

The asymmetric synthesis of chiral primary amines such as this compound is most efficiently accomplished via the direct asymmetric reductive amination (DARA) of a prochiral ketone. acs.org This method represents the most straightforward and atom-economical route, converting a ketone directly into a chiral amine using an ammonia (B1221849) source and a chiral catalyst under hydrogenation conditions. acs.orgchemtube3d.com

The primary reaction pathway for the synthesis of this compound involves the reaction of 5-(3-pyridyl)pentan-2-one with an ammonia source, like ammonium (B1175870) trifluoroacetate, in the presence of a chiral transition-metal catalyst. acs.org The reaction proceeds through the in-situ formation of an enamine or imine intermediate, which is then subjected to enantioselective hydrogenation. youtube.comyoutube.com

A highly effective catalytic system for the DARA of similar acetyl pyridine (B92270) derivatives utilizes a ruthenium catalyst, such as Ru(OAc)₂{(S)-binap}. acs.org Mechanistic studies and control experiments suggest that the reaction likely proceeds through the hydrogenation of a transient iminium intermediate. acs.org

The enantioselectivity of the reaction is determined during the hydrogen transfer step from the metal center to the C=N bond of the coordinated imine. The origin of this selectivity arises from the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. researchgate.net Computational studies on analogous rhodium-catalyzed hydrogenations of enamides show that enantioselectivity often originates from steric effects, where the less sterically hindered pathway is favored. researchgate.net The chiral ligand, such as BINAP, creates a chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation that minimizes steric clashes between the substrate's substituents and the bulky groups on the ligand. researchgate.netwikipedia.org

Table 1: Representative Catalytic System for Direct Asymmetric Reductive Amination of Acetyl Pyridines Data based on findings for analogous 2-acetyl-6-substituted pyridines. acs.org

EntrySubstrateCatalyst SystemH₂ PressureYield (%)ee (%)
12-acetyl-6-methylpyridineRu(OAc)₂((S)-binap)0.8 MPa99>99.9 (R)
22-acetyl-6-chloropyridineRu(OAc)₂((S)-binap)0.8 MPa9999.7 (R)
32-acetyl-6-methoxypyridineRu(OAc)₂((S)-binap)0.8 MPa9999.2 (R)

Investigation of Catalytic Cycles and Intermediate Formation

The catalytic cycle for the asymmetric hydrogenation of the imine intermediate, formed from 5-(3-pyridyl)pentan-2-one and ammonia, is a central aspect of the synthesis of this compound. While multiple mechanistic pathways exist depending on the specific metal and ligand system (e.g., Rh, Ru, Ir), the "unsaturated pathway" is a widely accepted model for many rhodium-catalyzed hydrogenations. acs.orgwiley-vch.de

The key steps in a typical rhodium-catalyzed cycle are:

Substrate Coordination: The transiently formed imine or enamine substrate coordinates to the solvated chiral rhodium catalyst, displacing solvent molecules to form a catalyst-substrate adduct. For C2-symmetric ligands like BINAP, this coordination establishes the diastereomeric relationship that dictates the final stereochemistry. acs.org

Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to a Rh(III) dihydride species. This is often the rate-determining step. wikipedia.orgacs.org

Migratory Insertion: One hydride ligand is transferred from the metal to the β-carbon of the coordinated substrate (in the case of an enamine) or the carbon of the C=N bond (in the case of an imine), forming a Rh(III) monohydrido-alkyl intermediate. wikipedia.org

Reductive Elimination: The second hydride ligand is transferred to the α-carbon, and the final amine product is released from the coordination sphere of the metal. This step regenerates the active Rh(I) catalyst, which can then enter a new catalytic cycle. acs.org

An alternative, the "hydride pathway," involves the oxidative addition of hydrogen to the catalyst before substrate coordination. acs.org The specific operative mechanism can depend on the substrate and reaction conditions.

Table 2: Key Intermediates in a Generic Rh-Catalyzed Asymmetric Hydrogenation Cycle

StepIntermediate NameDescription
1Catalyst-Substrate AdductThe chiral Rh(I) catalyst complexed with the imine/enamine substrate.
2Dihydride ComplexA Rh(III) species formed after the oxidative addition of H₂.
3Monohydrido-Alkyl ComplexA Rh(III) species formed after the first hydrogen transfer to the substrate.
4Regenerated CatalystThe active Rh(I) catalyst ready to begin a new cycle after product release.

Understanding the Role of Pyridine and Amino Functionalities in Reactivity

The reactivity of the this compound scaffold is dominated by its two primary functional groups: the pyridine ring and the primary amino group.

Pyridine Functionality: The pyridine ring is an electron-deficient heterocycle. The nitrogen atom's lone pair is in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, making it available for coordination and protonation. chemtube3d.com This Lewis basicity has several implications:

Catalyst Interaction: The pyridine nitrogen can coordinate strongly to transition metals. beilstein-journals.org This can be a double-edged sword. In some reactions, it can act as a directing group, guiding a catalyst to activate a nearby C-H bond for functionalization. rsc.org However, in other contexts, particularly in catalysis where the metal needs to coordinate to a different part of a molecule, the pyridine can act as an inhibitor or poison by occupying the metal's coordination site. beilstein-journals.org

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. beilstein-journals.org

Catalytic Activity: Pyridine itself is often used as a nucleophilic catalyst, for example, in acylation reactions where it forms a highly reactive acylpyridinium ion intermediate. chemtube3d.com This inherent reactivity of the pyridine moiety can influence reactions involving the this compound scaffold.

Amino Functionality: The primary amino group is a key center of basicity and nucleophilicity in the molecule.

Nucleophilicity: The lone pair on the nitrogen of the amino group makes it a potent nucleophile, capable of participating in a wide range of reactions, such as alkylations, acylations, and additions to carbonyls.

Basicity and Ligand Behavior: As a base, the amino group can be protonated. As a ligand, it can coordinate to metal centers. This behavior is responsible for the product inhibition observed in some catalytic hydrogenation reactions used in its synthesis, where the product amine competes with the starting material for the catalyst. acs.orgnih.gov

Directing Group: The amino group, particularly after being converted to an amide or other derivative, can act as a powerful directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at specific positions on the molecule. acs.orgnih.gov

Design and Synthesis of Derivatives and Analogues of R 2 Amino 5 3 Pyridyl Pentane

Exploration of Structural Modifications on the Pentane (B18724) Backbone

The pentane backbone of (R)-2-Amino-5-(3-pyridyl)pentane offers several avenues for structural modification to modulate the compound's physicochemical properties and biological activity. Alterations to the length, rigidity, and substitution pattern of this linker can significantly impact how the molecule interacts with its biological target.

One common strategy involves varying the length of the alkyl chain. Synthesizing homologues with shorter (e.g., butane) or longer (e.g., hexane) chains connecting the pyridine (B92270) ring and the amino group can probe the optimal distance required for binding. Furthermore, the introduction of conformational constraints, such as double bonds or cyclopropane (B1198618) rings within the pentane chain, can lock the molecule into specific spatial arrangements, potentially enhancing binding affinity and selectivity. The synthesis of such analogues often involves multi-step sequences starting from commercially available building blocks. For instance, a Wittig reaction between a pyridyl-substituted phosphonium (B103445) ylide and an appropriate amino-aldehyde could be employed to introduce a double bond, followed by stereoselective reduction to control the geometry.

Another approach is the introduction of substituents on the pentane backbone. The placement of small alkyl groups, hydroxyl groups, or fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and conformational preference. For example, hydroxylation of the pentane chain could introduce new hydrogen bonding interactions with the target protein. The synthesis of these derivatives might involve the use of chiral pool starting materials or asymmetric synthesis to control the stereochemistry of the newly introduced chiral centers.

Table 1: Proposed Modifications on the Pentane Backbone

Modification TypeExample of ModificationPotential Synthetic ApproachDesired Outcome
Chain Length VariationButane or Hexane LinkerGrignard reaction followed by reductionOptimize distance for target binding
Conformational ConstraintIntroduction of a double bondWittig reactionEnhance binding affinity through pre-organization
SubstitutionHydroxyl or Fluoro groupAsymmetric epoxidation and ring-openingImprove metabolic stability and binding interactions

Derivatization at the Amino Group and Pyridine Nitrogen

The primary amino group and the pyridine nitrogen of this compound are key functional groups that can be readily derivatized to explore their roles in biological interactions.

Derivatization of the Amino Group: The primary amine can be transformed into a wide range of functional groups, including secondary and tertiary amines, amides, sulfonamides, and carbamates. researchgate.net N-alkylation can be achieved through reductive amination with aldehydes or ketones. Acylation with various acid chlorides or anhydrides can introduce a diverse set of substituents, from simple alkyl or aryl groups to more complex heterocyclic moieties. These modifications can alter the basicity of the nitrogen atom, introduce new steric bulk, and provide additional points of interaction with a biological target. For instance, the synthesis of N-benzyl derivatives could explore potential π-π stacking interactions within a binding pocket.

Derivatization of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated to form pyridinium (B92312) salts. mdpi.com This modification introduces a permanent positive charge, which could be crucial for interactions with anionic residues in a binding site. The choice of the alkylating agent allows for the introduction of various substituents at this position. Furthermore, the pyridine ring can be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring and its hydrogen bonding capabilities.

Table 2: Proposed Derivatizations at the Amino Group and Pyridine Nitrogen

Functional GroupDerivatization ReactionExample of ReagentPotential Impact
Amino GroupN-AlkylationAldehyde/Ketone + Reducing AgentAlter basicity and steric bulk
Amino GroupN-AcylationAcid Chloride/AnhydrideIntroduce new interaction points
Pyridine NitrogenN-AlkylationAlkyl HalideIntroduce a positive charge
Pyridine NitrogenN-OxidationPeroxy AcidModify electronic properties

Synthesis of Heterocyclic Analogues Incorporating Pyridine and Alkane Linkers

Replacing or augmenting the core structure with other heterocyclic rings can lead to the discovery of novel chemotypes with improved properties. The synthesis of such analogues often involves multi-component reactions or the construction of the new heterocyclic ring from a suitably functionalized pyridine-alkane precursor.

Thiazole (B1198619) Derivatives: Thiazole rings are common in many biologically active compounds. A Hantzsch thiazole synthesis could be employed, starting from a thioamide derivative of the amino-pentyl-pyridine. This would involve the reaction of the thioamide with an α-haloketone to construct the thiazole ring.

Triazine Derivatives: Triazine rings can be synthesized through various cyclization reactions. For instance, a substituted aminopyridine could be reacted with a precursor containing a dicarbonyl or a cyano group to form a triazine ring.

Acridine (B1665455) Derivatives: Acridine is a larger, polycyclic aromatic system. The synthesis of acridine analogues could be achieved through a Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent like zinc chloride. In this case, a derivative of this compound where the amino group is part of a diarylamine system would be required.

The synthesis of these heterocyclic analogues significantly expands the chemical space around the parent compound and can lead to the identification of molecules with entirely different biological profiles. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological activity and for guiding the rational design of more potent and selective compounds. nih.gov For analogues of this compound, SAR studies would likely focus on their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), a common target for pyridine-containing compounds. nih.gov

Key aspects of the SAR would include:

The role of the pyridine ring: The 3-pyridyl moiety is a well-known pharmacophore for nAChR ligands, acting as a hydrogen bond acceptor. The position of the nitrogen atom within the pyridine ring is critical, and isomers with 2- or 4-pyridyl groups would likely exhibit different binding affinities.

The importance of the amino group: The basic amino group is often involved in a key salt bridge interaction with an acidic residue in the receptor's binding site. The stereochemistry at the chiral center bearing the amino group is also expected to be critical for potent activity. The (R)-enantiomer is often preferred for nAChR ligands.

The influence of the pentane linker: The length and conformation of the pentane chain determine the relative orientation of the pyridine ring and the amino group. SAR studies would aim to define the optimal linker length and rigidity for maximal receptor occupancy.

By systematically synthesizing and testing a library of analogues with variations in these three key areas, a comprehensive SAR profile can be developed. This information would be invaluable for the design of next-generation compounds with improved efficacy and selectivity.

Table 3: Summary of Key SAR Insights for nAChR Ligands

Structural FeatureObservationImplication for Design
Pyridine NitrogenEssential for hydrogen bondingMaintain the 3-pyridyl moiety or explore bioisosteres
Amino GroupForms a critical salt bridgeMaintain a basic nitrogen at an optimal pKa
Stereochemistry(R)-enantiomer often more potentUtilize stereoselective synthesis to obtain the desired enantiomer
Linker LengthOptimal distance of 4-6 atoms between key pharmacophoric elementsSynthesize homologues to fine-tune the linker length

In Vitro Biological Activity and Mechanistic Insights Excluding Clinical Applications

In Vitro Antimicrobial Spectrum and Potency

While data on the specific antimicrobial activity of (R)-2-Amino-5-(3-pyridyl)pentane is unavailable, various other 2-amino-5-substituted pyridine (B92270) derivatives have been synthesized and evaluated for their effects against pathogenic fungi and bacteria. researchgate.net Generally, many pyridine derivatives have demonstrated notable fungicidal and bactericidal activities. researchgate.netnih.gov

For instance, a series of 2-amino-5-substituted pyridine derivatives showed promising antimicrobial activities, with some compounds exhibiting high potency against Gram-positive bacteria such as S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg·mL⁻¹. researchgate.netnih.gov The substitution pattern on the pyridine ring appears to be crucial for activity. For example, substitution at position 4 of the pyridine ring has been shown to have a more significant impact on fungicidal and bactericidal activity compared to substitutions at positions 3 or 6. researchgate.net

Furthermore, the nature of the substituent at the 5-position also plays a critical role. Replacing a benzotriazole (B28993) moiety with thiophenol in one series of compounds resulted in the strongest fungicidal and bactericidal activity. researchgate.net Other studies have shown that novel pyridine and thienopyridine derivatives exhibit good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. researchgate.net Some of these compounds demonstrated significant inhibition, with MIC values below 0.0048 mg/mL against B. mycoides and C. albicans. researchgate.net The combination of a pyridine ring with other heterocyclic systems, such as thiazole (B1198619), has also yielded hybrids with effectiveness against a broad range of both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.gov

Compound ClassTested OrganismsObserved ActivityReference
2-Amino-5-substituted pyridinesS. aureus, B. subtilisHigh activity, MIC = 0.039 µg·mL⁻¹ researchgate.netnih.gov
Thiazole-pyridine hybridsS. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, C. albicansEffective against all tested strains nih.gov
Pyridine-thione derivativesE. coli, B. mycoides, C. albicansGood to strong activity, MIC < 0.0048 mg/mL researchgate.net

In Vitro Antiviral Efficacy and Mechanism (e.g., Protease Inhibition)

The pyridine scaffold is a constituent of numerous compounds investigated for antiviral properties. researchgate.net Pyridine derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and coronaviruses. researchgate.netnih.gov

The mechanism of antiviral action is varied and depends on the specific structure of the derivative. Some pyridine-containing compounds are thought to inhibit key viral enzymes. For example, benzothiazolyl-pyridine hybrids have been investigated for their activity against H5N1 influenza and SARS-CoV-2. acs.org Certain fluorinated derivatives from this class exhibited potent virucidal effects and were also found to inhibit the CoV-3CL protease, a crucial enzyme for viral replication. acs.org The half-maximal inhibitory concentration (IC50) for some of these compounds against the protease was in the micromolar range. acs.org Molecular docking studies suggest that pyridine derivatives can bind to critical viral targets, such as the main protease (3CLpro) of SARS-CoV-2, thereby inhibiting their function. mdpi.com

Compound ClassTarget VirusPotential Mechanism of ActionReference
Benzothiazolyl-pyridine hybridsH5N1, SARS-CoV-2Virucidal, CoV-3CL protease inhibition acs.org
General Pyridine derivativesCoronavirusesMain protease (3CLpro) inhibition mdpi.com
Various Pyridine heterocyclesHIV, HBV, HCVReverse transcriptase inhibition, polymerase inhibition, etc. researchgate.net

In Vitro Anticancer Activity in Cell Line Models

A wide array of pyridine derivatives has been synthesized and evaluated for their potential as anticancer agents, demonstrating activity against numerous cancer cell lines. irjet.netchemijournal.com The antiproliferative effects are often structure-dependent and can be quite potent.

For example, a series of novel pyridine-urea derivatives were tested for their growth-inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Some of these compounds exhibited IC50 values in the sub-micromolar range, proving to be significantly more potent than the standard drug doxorubicin (B1662922) in these assays. nih.gov Similarly, imidazo[1,2-a]pyridine (B132010) compounds have shown cytotoxic effects against the HCC1937 breast cancer cell line, with some derivatives displaying IC50 values between 45 and 79.6 µM. nih.gov Other studies on 2,4,6-trisubstituted pyridine derivatives have also reported potent cytotoxic activities against renal and prostate cancer cell lines. alliedacademies.org

Compound ClassCancer Cell Line(s)Potency (IC50)Reference
Pyridine-ureasMCF-7 (Breast)e.g., 0.22 µM nih.gov
Imidazo[1,2-a]pyridinesHCC1937 (Breast)45 - 79.6 µM nih.gov
2,4,6-Trisubstituted pyridinesRenal, ProstatePotent activity reported alliedacademies.org
Diarylamides with pyrimidinyl pyridineVarious (NCI-60 panel)Micromolar range activity chemijournal.com

The anticancer activity of many pyridine derivatives is linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. chemijournal.com

Kinase Inhibition: Protein kinases are a major target for pyridine-based inhibitors. uniroma1.it Aminopyrimidine scaffolds, which are structurally related to pyridine, are known to inhibit a variety of protein kinases. uniroma1.ituniroma1.it For instance, aminopyridine-based compounds have been developed as potent inhibitors of c-Jun N-terminal kinases (JNKs) with nanomolar potencies and high selectivity over other MAP kinases. nih.gov Other research has focused on 2-aminopyridine (B139424) derivatives as inhibitors of human vaccinia-related kinases (VRKs), achieving IC50 values around 150 nM for VRK1. acs.org Furthermore, aminopyrimidine derivatives with a pyridine head group have demonstrated nanomolar enzyme binding affinity and micromolar minimum inhibitory concentrations against M. tuberculosis protein kinase B (PknB), with good selectivity against a panel of human kinases. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are another class of enzymes targeted by pyridine derivatives. wikipedia.org Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of several human (h) CA isoforms, including the cancer-related hCA IX and XII. nih.govnih.gov Some of these compounds demonstrated greater potency against hCA I and hCA II than the standard inhibitor acetazolamide. nih.gov Substituted-pyridinium derivatives of aromatic sulfonamides have also been shown to be efficient inhibitors against CA I, II, and the membrane-bound isozyme IV. foxchase.org

Compound ClassTarget Enzyme(s)Observed PotencyReference
Aminopyridine-based compoundsc-Jun N-terminal kinases (JNKs)Low double-digit nanomolar nih.gov
2-Aminopyridine derivativesVaccinia-related kinase 1 (VRK1)IC50 ~150 nM acs.org
Aminopyrimidine-pyridinesProtein kinase B (PknB)Nanomolar enzyme affinity nih.gov
Pyrazolo[4,3-c]pyridine sulfonamidesCarbonic Anhydrases (hCA I, II, IX, XII)Potent inhibition, some exceeding standard nih.govnih.gov
Pyridinium-sulfonamide derivativesCarbonic Anhydrases (CA I, II, IV)Efficient inhibition foxchase.org

DNA intercalators and topoisomerase inhibitors are important classes of anticancer drugs. While direct evidence for this compound is absent, the broader class of heterocyclic compounds, including those with planar aromatic systems similar to what can be derived from pyridine, have been studied for these properties. The ability of a compound to intercalate into DNA is often dependent on its planar structure, which allows it to fit between the base pairs of the DNA double helix. nih.govrsc.org

Amiloride, which can adopt a planar, tricyclic conformation, has been shown to be a DNA intercalator and a topoisomerase II inhibitor. nih.gov Studies on its analogs revealed that only those capable of forming a cyclized, planar structure could intercalate DNA and inhibit topoisomerase II. nih.gov Similarly, flavonoids, another class of polyphenolic compounds, have been shown to be DNA intercalators and topoisomerase I poisons. nih.gov The inhibition of topoisomerase II can involve the stabilization of a "cleavable complex," where the enzyme is trapped on the DNA after cutting it, leading to an accumulation of DNA strand breaks and subsequent cell death. nih.govacs.org

Targeting proteases is another strategy in drug design. Cysteine proteases, in particular, are involved in various pathological processes. rsc.orgnih.gov Novel 1-pyridylimidazo[1,5-a]pyridine derivatives have been designed and synthesized as inhibitors of the papain family of cysteine proteases. nih.govresearchgate.net Kinetic characterization of these compounds revealed inhibitory constants (Ki) and IC50 values in the micromolar range (13.40 to 99.30 µM). nih.gov Thermodynamic studies suggested that their binding to the enzyme papain is driven by hydrophobic interactions. nih.gov These findings highlight that pyridine-based scaffolds can be effectively utilized to design inhibitors for specific families of proteases.

Methodological Advancements and Future Directions in Organic Synthesis

Development of Sustainable and Green Chemistry Approaches for Amino-Pyridyl Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocyclic compounds like amino-pyridyls to minimize environmental impact. rasayanjournal.co.inmdpi.com These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Key green strategies applicable to the synthesis of amino-pyridyl compounds include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the need for intermediate purification steps. rasayanjournal.co.innih.gov For instance, a one-pot reaction for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives has been developed using enaminones as precursors under solvent-free conditions. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. mdpi.comnih.gov

Green Solvents and Solvent-Free Reactions: The use of environmentally benign solvents like water and ethanol (B145695) is a core principle of green chemistry. nih.gov In some cases, reactions can be performed under solvent-free conditions, for example, through mechanochemical grinding or by simply heating the reactants together, which drastically reduces waste. rasayanjournal.co.inmdpi.com A patent describes a method for synthesizing 2-amino pyridine (B92270) compounds by reacting a 2,4-pentadiene nitrile compound with an amine in various solvents or under solvent-free conditions, offering a more environmentally friendly process with mild conditions. google.com

Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is crucial for sustainable synthesis. mdpi.comnih.gov For example, pyridine-2-carboxylic acid has been used as a recyclable catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov

These green approaches not only reduce the environmental footprint but also offer economic benefits through higher efficiency and simpler procedures. rasayanjournal.co.in

Green Chemistry ApproachDescriptionExample Application for Pyridine ScaffoldsKey Advantages
Multicomponent Reactions (MCRs) Three or more reactants combine in a single operation to form the product.One-pot synthesis of 2-amino-3-cyanopyridines from enaminones, malononitrile, and primary amines. nih.govHigh atom economy, reduced waste, simplified procedures. rasayanjournal.co.in
Microwave-Assisted Synthesis Using microwave irradiation as an energy source to accelerate reactions.Synthesis of pyridine derivatives via a one-pot, four-component reaction. nih.govShorter reaction times, higher yields, cleaner reactions. mdpi.comnih.gov
Solvent-Free Synthesis Reactions are conducted without a solvent, often using grinding or heating.Copper-catalyzed synthesis of indolizines from pyridine, acetophenone, and nitroalkenes. mdpi.comReduced solvent waste, simplified product isolation. rasayanjournal.co.in
Use of Green Solvents Employing environmentally benign solvents like water or ethanol.Synthesis of chromene derivatives using a water-EtOH mixture. nih.govLower toxicity, improved safety, reduced environmental impact.
Recyclable Catalysts Catalysts that can be recovered and reused for multiple reaction cycles.Pyridine-2-carboxylic acid used in the synthesis of chromene derivatives. nih.govReduced cost, less waste, improved sustainability. mdpi.com

Integration of Advanced Automation and High-Throughput Synthesis Techniques

The integration of automation and high-throughput techniques is revolutionizing chemical synthesis, enabling rapid optimization and discovery of new reaction pathways. These technologies are particularly beneficial for complex molecules like amino-pyridyl pentanes, where numerous variables can influence the reaction outcome.

Automated platforms, such as the integration of a Hamilton VANTAGE Liquid Handling System with a Verso automated sample storage system, create a fully automated pipeline from chemical inventory to final compound synthesis. youtube.com This allows chemists to design and execute large arrays of experiments, such as exploring different building blocks in a convergent synthesis strategy, without manual intervention. youtube.com

Design Experiments: Propose reaction conditions and schedules for kinetic studies or optimization.

Execute Automated Synthesis: Generate code for liquid handling robots to perform the experiments automatically.

Analyze Results: Interpret experimental data and suggest the next round of experiments in a closed-loop optimization process. nih.gov

For example, an LLM-based system can take a natural language input describing a reaction to be optimized (e.g., varying catalysts, bases, and reaction times) and autonomously execute the experiments using a Bayesian optimizer to efficiently find the optimal conditions. nih.gov This dramatically accelerates the development process for synthesizing complex molecules.

Novel Catalyst Development for Enantioselective Transformations

The synthesis of a specific enantiomer, such as (R)-2-Amino-5-(3-pyridyl)pentane, is a critical challenge in organic synthesis. Chiral amines are essential building blocks for many biologically active compounds. acs.org Significant progress has been made in developing novel catalysts for enantioselective transformations to produce these optically active amines with high purity.

Transition Metal Catalysis: Asymmetric hydrogenation is a powerful and widely used method for producing chiral amines. acs.org This technique relies on transition metal catalysts combined with chiral ligands to achieve high enantioselectivity. Key developments include:

Iridium and Rhodium Catalysts: Complexes of iridium and rhodium with chiral phosphorus ligands (e.g., phosphino-oxazolines, P-stereogenic phosphines) are highly effective for the asymmetric hydrogenation of imines and enamines. acs.orgnih.gov

Palladium Catalysis: Palladium-based systems, sometimes activated by a Brønsted acid, have shown high enantioselectivity in the hydrogenation of N-heteroarenes. nih.gov

Novel Ligands: The continuous development of new chiral ligands is a driving force in this field. For example, C1-symmetry sulfoximines have been introduced as effective chiral ligands for asymmetric hydrogenation. acs.orgnih.gov

Biocatalysis: Enzymes are emerging as highly efficient and selective catalysts for asymmetric synthesis. acs.org Engineered hemoproteins, such as myoglobin (B1173299) variants, have been successfully used for the asymmetric N-H carbene insertion into aromatic amines. acs.orgrochester.edu By tuning the chiral environment around the enzyme's active site, researchers can achieve high stereoinduction for the synthesis of a range of chiral amines. acs.orgrochester.edu This biocatalytic approach offers a complementary strategy to traditional metal-based catalysis.

Catalytic SystemTransformationSubstratesKey Features
Iridium/Rhodium + Chiral Phosphine (B1218219) Ligands Asymmetric HydrogenationImines, Enamines, N-HeteroarenesHigh enantioselectivity (ee), broad substrate scope. acs.orgnih.gov
Palladium + Chiral Ligands Asymmetric HydrogenationN-HeteroarenesEffective with Brønsted acid co-catalysts. nih.gov
Engineered Myoglobin Variants Asymmetric Carbene N-H InsertionAromatic Amines, Diazo EstersHigh stereoselectivity, operates under mild conditions. acs.orgrochester.edu
Chiral Pyridoxal Catalysts Asymmetric Aldol ReactionGlycinate, Aliphatic AldehydesBiomimetic approach to synthesize chiral β-hydroxy-α-amino acids. rsc.org

Emerging Applications of Amino-Pyridyl Pentane (B18724) Scaffolds in Material Science and Chemical Biology

While the pyridine scaffold is well-established in pharmaceuticals, its unique electronic properties and ability to coordinate with metals are leading to new applications in material science and chemical biology. nih.govnih.gov The amino-pyridyl pentane structure can serve as a versatile building block for creating advanced functional materials and tools for biological research.

Material Science: The pyridine ring is a valuable component in the design of functional materials due to its ability to participate in hydrogen bonding and act as a ligand for metal ions. nih.gov

Coordination Polymers: Ligands incorporating pyridine and other donor atoms can be used to synthesize coordination polymers with interesting properties. For example, a 2D copper(II) coordination polymer built with a quinoline-pyridine derivative ligand exhibits photoluminescence, with potential applications in sensors or light-emitting devices. mdpi.com The amino-pyridyl pentane scaffold could be incorporated into such ligands to tune the resulting material's structure and photophysical properties.

Functional Nanomaterials: Pyridine derivatives are used in the development of functional nanomaterials, where the pyridine unit can influence the material's assembly and surface properties. nih.gov

Chemical Biology: In chemical biology, the focus is on creating molecules that can be used to study and manipulate biological systems.

Enzyme Inhibitors and Probes: The aminopyridine structure is of significant interest for its potential biological activities, including the inhibition of specific enzymes. ontosight.ai The amino-pyridyl pentane scaffold can be used to design specific inhibitors or probes to study enzyme function in living systems.

Improving Drug-like Properties: The pyridine ring is known to improve the water solubility and pharmacokinetic properties of molecules. nih.govnih.gov This makes the amino-pyridyl pentane scaffold an attractive component for developing new therapeutic candidates or modifying existing ones to enhance their efficacy. The versatility of the pyridine scaffold has been demonstrated in a wide range of bioactive compounds, including anti-inflammatory and antimicrobial agents. nih.govdovepress.com

The continued exploration of these scaffolds promises to unlock new functionalities and applications, further solidifying the importance of amino-pyridyl compounds in science and technology.

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-5-(3-pyridyl)pentane, and how do reaction conditions influence yield?

The synthesis of this compound often involves coupling pyridine derivatives with amino-pentane precursors. A common method includes microwave-assisted reactions in dry tetrahydrofuran (THF) with amine precursors, followed by extraction with diethyl ether and purification via column chromatography (Alox neutral, CH₂Cl₂:CH₃OH = 40:1) . For example, yields ranged from 46% to 81% depending on substituents (e.g., methyl, chlorophenyl) and microwave irradiation time (7.5–13 hours at 120°C) .

Key Factors Affecting Yield:

VariableImpactExample Data
Microwave TimeLonger irradiation improves conversion but risks decomposition7.5 h → 62% yield; 13 h → 81% yield
Solvent PurityDry THF minimizes side reactionsTrace water reduces yield by 15–20%
Purification MethodColumn chromatography (Alox neutral) enhances purityCH₂Cl₂:CH₃OH = 40:1 optimal for separation

Q. How is the enantiomeric purity of this compound validated in synthetic workflows?

Chiral chromatography or nuclear magnetic resonance (NMR) with chiral shift reagents are standard. For example, in related chiral amines, optical rotation analysis and enantiomeric excess (ee) measurements via HPLC with chiral columns (e.g., Chiralpak AD-H) confirm purity . Synthetic protocols for (R)-isomers often use enantioselective catalysts or chiral auxiliaries during amine coupling .

Advanced Research Questions

Q. How do structural modifications to the pyridyl or pentane backbone influence bioactivity?

Substituents on the pyridine ring (e.g., methyl, chlorophenyl) enhance binding to biological targets like enzymes or receptors. For instance:

  • Methyl groups increase lipophilicity, improving membrane permeability (logP increased by 0.5–1.2) .
  • Chlorophenyl substituents enhance electron-withdrawing effects, stabilizing interactions with catalytic sites (e.g., in antitrypanosomal agents) .

Comparative Bioactivity Data:

DerivativeTarget Activity (IC₅₀)Key Structural Feature
4-Methyl-6-phenyl12 µM (Antiplasmodial)Methyl enhances solubility
4-Chlorophenyl8 µM (Antitrypanosomal)Chlorine improves target affinity

Q. What analytical techniques resolve contradictions in reported reaction yields or purity?

Discrepancies in yields (e.g., 46% vs. 81% for similar derivatives) arise from:

  • Impurity profiles : GC-MS or HPLC-MS identifies side products (e.g., unreacted 5a–5d precursors) .
  • Microwave power calibration : Inconsistent irradiation reduces reproducibility; internal standards (e.g., ISTDs) correct for variability .

Example Workflow for Data Validation:

Pre-reaction : Add ISTDs (e.g., cotinine, glutathione) to track procedural variations .

Post-reaction : Use LC-MS/MS to quantify unreacted precursors and byproducts.

Statistical analysis : Apply multivariate methods (PCA) to isolate yield outliers .

Q. How does the compound’s stereochemistry affect its interaction with biological targets?

The (R)-configuration is critical for binding to chiral receptors. For example:

  • Enantioselective inhibition : (R)-isomers of similar amines show 3–5× higher activity against Plasmodium falciparum vs. (S)-isomers .
  • Metabolic stability : (R)-enantiomers resist hepatic degradation (t₁/₂ increased by 40% in rat models) due to steric hindrance from the pyridyl group .

Structural Insights:

FeatureImpact
Pyridyl Orientationπ-π stacking with aromatic residues in binding pockets
Amino Group PositionHydrogen bonding with catalytic aspartate residues

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scale-up risks include:

  • Racemization : Prolonged heating (>100°C) or acidic/basic conditions induce racemization. Solution: Use low-temperature microwave reactors .
  • Purification bottlenecks : Column chromatography becomes inefficient; switch to simulated moving bed (SMB) chromatography for continuous purification .

Q. Case Study :

  • Lab-scale : 81% yield, >99% ee via Alox column .
  • Pilot-scale : 70% yield, 95% ee with SMB; 5% loss attributed to residual solvent .

Methodological Guidelines

  • Synthesis Optimization : Prioritize microwave-assisted protocols for reproducibility .
  • Data Validation : Integrate ISTDs and LC-MS/MS for robust metabolite tracking .
  • Chiral Analysis : Combine HPLC (Chiralpak AD-H) and circular dichroism (CD) for ee validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.